molecular formula C12H11FN2O3S B13719272 3-Amino-4-(4-fluorophenoxy)benzenesulfonamide

3-Amino-4-(4-fluorophenoxy)benzenesulfonamide

Cat. No.: B13719272
M. Wt: 282.29 g/mol
InChI Key: YNHOLVBMGLFHFT-UHFFFAOYSA-N
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Description

3-Amino-4-(4-fluorophenoxy)benzenesulfonamide is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes an amino group, a fluorophenoxy group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-fluorophenoxy)benzenesulfonamide typically involves the reaction of 4-fluorophenol with 3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like hydrogen gas or a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-fluorophenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while nucleophilic substitution can lead to various substituted phenoxy derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its anticancer and antimicrobial properties. It has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-fluorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound can disrupt the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(4-fluorophenoxy)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenoxy group, in particular, enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C12H11FN2O3S

Molecular Weight

282.29 g/mol

IUPAC Name

3-amino-4-(4-fluorophenoxy)benzenesulfonamide

InChI

InChI=1S/C12H11FN2O3S/c13-8-1-3-9(4-2-8)18-12-6-5-10(7-11(12)14)19(15,16)17/h1-7H,14H2,(H2,15,16,17)

InChI Key

YNHOLVBMGLFHFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)S(=O)(=O)N)N)F

Origin of Product

United States

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